2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

Catalog No.
S1487797
CAS No.
17289-54-2
M.F
C14H23ClN2O
M. Wt
270.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide H...

CAS Number

17289-54-2

Product Name

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H

InChI Key

ZLAAATDLPBWPOO-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C.Cl

Synonyms

Lidocaine EP impurity I; 2-(Diethylamino)-2’,4’-acetoxylidide Monohydrochloride; 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride; USP Lidocaine impurity I

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)C)C.[Cl-]

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride is a chemical compound with the molecular formula C14H23ClN2O and a molecular weight of 234.34 g/mol. It is recognized as an impurity of lidocaine, a well-known local anesthetic agent. This compound is characterized by its diethylamino group and a substituted aromatic ring, which contributes to its chemical properties and biological activity. The compound appears as a colorless oil with a melting point of 67-68 °C and a boiling point of approximately 150 °C at reduced pressure (1.8 Torr) .

There is no current information available regarding the specific mechanism of action of DEAM-Cl.

  • Potential skin and eye irritant: The presence of the amine group suggests potential irritation to the skin and eyes [].
  • Possible respiratory irritant: Inhalation of DEAM-Cl dust or aerosols could irritate the respiratory tract.

The chemical behavior of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride can be analyzed through various reactions typical for amides and substituted aromatic compounds. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, it may participate in electrophilic aromatic substitution reactions due to the presence of the dimethylphenyl group, allowing for further functionalization at its aromatic ring.

This compound exhibits biological activity primarily associated with its structural similarity to lidocaine. While it has reduced local anesthetic action compared to lidocaine, it still possesses membrane-stabilizing properties. The biological mechanisms involve the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. Due to its pharmacological profile, this compound may be investigated for potential therapeutic applications in pain management or as a research tool in neuropharmacology .

Synthesis methods for 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride typically involve the reaction of 2,4-dimethylaniline with diethylamine followed by acylation with acetic anhydride or acetyl chloride. The hydrochloride salt form can be obtained by reacting the base form with hydrochloric acid. This synthetic route allows for the introduction of the diethylamino group and the acetamide functionality while controlling reaction conditions to minimize byproducts .

The primary applications of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride include:

  • Pharmaceutical Research: As an impurity in lidocaine formulations, it is essential for quality control in pharmaceutical manufacturing.
  • Analytical Chemistry: Used as a reference standard in laboratory settings for testing and validation purposes.
  • Neuropharmacological Studies: Investigated for its effects on sodium channels and potential roles in pain management therapies .

Interaction studies involving 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride focus on its effects on ion channels and potential drug-drug interactions. Research indicates that this compound can modulate sodium channel activity similarly to lidocaine but with different efficacy levels. Understanding these interactions is crucial for assessing safety profiles and therapeutic potential when used alongside other medications .

Several compounds share structural similarities with 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, particularly within the class of local anesthetics and related amides:

Compound NameMolecular FormulaKey Differences
LidocaineC14H22N2OMain local anesthetic; stronger sodium channel blocker
BupivacaineC18H28N2OLonger duration of action; more potent than lidocaine
PrilocaineC13H20N2OLess cardiotoxic; used for regional anesthesia
MepivacaineC15H22N2OIntermediate duration; less vasodilatory effect

Each of these compounds possesses unique pharmacological properties that distinguish them from 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride while sharing a common mechanism of action related to sodium channel inhibition .

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.1498911 g/mol

Monoisotopic Mass

270.1498911 g/mol

Heavy Atom Count

18

Appearance

White to Off-White Solid

Related CAS

Free Base: 17289-53-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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